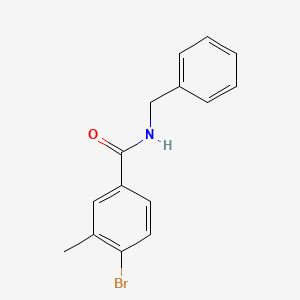
N-Benzyl-4-bromo-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-bromo-3-methylbenzamide is a chemical compound with the CAS Number: 1020252-76-9 . It has a molecular weight of 304.19 and its IUPAC name is N-benzyl-4-bromo-3-methylbenzamide . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular formula of N-Benzyl-4-bromo-3-methylbenzamide is C15H14BrNO . The InChI code is 1S/C15H14BrNO/c1-11-9-13(7-8-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
N-Benzyl-4-bromo-3-methylbenzamide is a solid at room temperature . It has a molecular weight of 304.19 . The compound’s exact mass and monoisotopic mass are 303.02588 g/mol . It has a complexity of 276 .Scientific Research Applications
Proteomics Research
N-Benzyl-4-bromo-3-methylbenzamide: is utilized in proteomics research due to its role in protein modification and interaction studies . The compound can be used to label proteins, which helps in the identification and quantification of proteins in complex mixtures. This is crucial for understanding protein function, interactions, and the biological processes they regulate.
Pharmaceutical Development
In the pharmaceutical industry, this compound is explored for its potential as a building block in drug design and synthesis . Its benzamide moiety is a common feature in many pharmacologically active molecules, suggesting its utility in the development of new therapeutic agents.
Material Science
The bromine atom present in N-Benzyl-4-bromo-3-methylbenzamide makes it a valuable reagent in material science for the synthesis of brominated polymers . These polymers have applications in flame retardants and in the creation of novel materials with enhanced properties.
Chemical Biology
Researchers in chemical biology may employ N-Benzyl-4-bromo-3-methylbenzamide as a synthetic intermediate to study biological systems . The compound can be used to modify biomolecules, thereby altering their properties and functions to understand their roles within cells.
Analytical Chemistry
In analytical chemistry, N-Benzyl-4-bromo-3-methylbenzamide can serve as a standard or reference compound in chromatographic analysis . It helps in the calibration of instruments and in the development of analytical methods for the detection and quantification of similar compounds.
Environmental Science
This compound’s reactivity and stability under various conditions make it a candidate for environmental science research . It could be used in studies related to the degradation of organic compounds in the environment or in the synthesis of chemicals that are more environmentally friendly.
Each application mentioned leverages the unique chemical structure of N-Benzyl-4-bromo-3-methylbenzamide, which is characterized by its molecular formula
C15H14BrNO C_{15}H_{14}BrNO C15H14BrNO
and a molecular weight of 304.2 g/mol . The presence of both a benzyl group and a bromo-substituent allows for diverse reactivity and utility across different fields of scientific research.Safety and Hazards
N-Benzyl-4-bromo-3-methylbenzamide has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Relevant Papers Relevant papers related to N-Benzyl-4-bromo-3-methylbenzamide can be found at Sigma-Aldrich .
Mechanism of Action
Target of Action
The primary target of N-Benzyl-4-bromo-3-methylbenzamide is currently unknown . It’s worth noting that a structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
Based on its structural similarity to n-methylbenzamide, it may interact with its targets in a similar manner .
Biochemical Pathways
If it indeed acts as a pde10a inhibitor like n-methylbenzamide, it could potentially affect cyclic nucleotide signaling pathways .
Result of Action
If it acts similarly to N-Methylbenzamide, it could potentially modulate cyclic nucleotide signaling in the brain .
properties
IUPAC Name |
N-benzyl-4-bromo-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-9-13(7-8-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUDBCRKTUDBSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674384 |
Source


|
| Record name | N-Benzyl-4-bromo-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020252-76-9 |
Source


|
| Record name | N-Benzyl-4-bromo-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


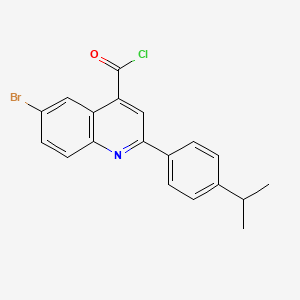
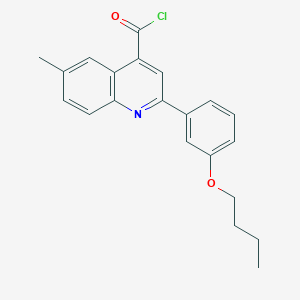
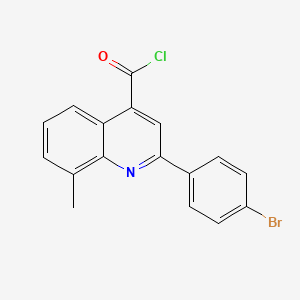




![4-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372409.png)
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372410.png)
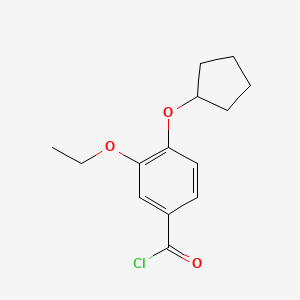
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372414.png)

